molecular formula C20H19BrN4O3 B400888 N'-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

N'-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

Cat. No.: B400888
M. Wt: 443.3g/mol
InChI Key: LHTZCYRWKNEKFO-UHFFFAOYSA-N
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Description

N’-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a morpholinylmethyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple steps. One common method starts with the bromination of an indole derivative, followed by the introduction of the morpholinylmethyl group through a nucleophilic substitution reaction. The final step involves the condensation of the resulting intermediate with benzohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

N’-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[5-chloro-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
  • N’-[5-fluoro-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
  • N’-[5-iodo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Uniqueness

N’-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The morpholinylmethyl group also contributes to its distinct properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H19BrN4O3

Molecular Weight

443.3g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminobenzamide

InChI

InChI=1S/C20H19BrN4O3/c21-15-6-7-17-16(12-15)18(22-23-19(26)14-4-2-1-3-5-14)20(27)25(17)13-24-8-10-28-11-9-24/h1-7,12,27H,8-11,13H2

InChI Key

LHTZCYRWKNEKFO-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=C4

Canonical SMILES

C1COCCN1CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=C4

Origin of Product

United States

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